molecular formula C3H5ClS B1265399 2-(Chloromethyl)thiirane CAS No. 3221-15-6

2-(Chloromethyl)thiirane

Cat. No.: B1265399
CAS No.: 3221-15-6
M. Wt: 108.59 g/mol
InChI Key: XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)thiirane is a useful research compound. Its molecular formula is C3H5ClS and its molecular weight is 108.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Structural Properties

  • 2-(Chloromethyl)thiirane has been utilized in the synthesis of poly[(chloromethyl)thiirane], a polymer of molecular weight approximately 20,000, using boron trifluoride etherate as an initiator. This polymer exhibits unique structural rearrangements at room temperature and a high rate of hydrolysis in a dioxane/water mixture, suggesting significant anchimeric assistance by the backbone sulfur atom in its reactions (Zussman & Tirrell, 1981).

Conformational Behavior Studies

  • Studies on the vibrational and rotational spectra of (chloromethyl)thiirane reveal the existence of multiple conformations, with the gauche-2 conformation being the most stable in various phases. This information is crucial for understanding its chemical behavior and potential applications (Wurrey et al., 1994).

Insights from Infrared Spectroscopy and Modeling

  • Detailed insights into the conformational landscape of chloromethyl-thiirane have been obtained through infrared spectroscopy and ab initio Molecular Dynamics simulations. These studies provide a deeper understanding of its conformational equilibrium in different solvents, which is essential for its application in various chemical reactions (Palumbo et al., 2020).

Reaction Mechanisms and Products

  • This compound's reaction with sodium phenolates and other compounds has been investigated, leading to the formation of various products and providing insights into solvent polarity effects on reaction pathways. Such studies are significant for designing specific chemical processes involving this compound (Tomashevskii et al., 2003).

Application in Synthesis of Complex Molecules

  • Research on this compound has also focused on its application in synthesizing more complex molecules like 5-(chloromethyl)thiazolidin-2-ones, which are important in various chemical and pharmaceutical applications (Dolfen et al., 2017).

Analysis of Kinetics and Stability

  • The kinetics of isomerization and stability analysis of poly[(chloromethyl)thiirane] have been conducted, providing essential data for its application in materials science and polymer chemistry (Zussman & Tirrell, 1988).

Mechanism of Action

Target of Action

2-(Chloromethyl)thiirane, also known as Epithiochlorohydrin, is a versatile intermediate in organic synthesis . It primarily targets the formation of sulfur-containing compounds . The compound’s primary targets are the less substituted vicinal carbon atom to the sulfur in unsymmetrical thiiranes and thietanes .

Mode of Action

The compound interacts with its targets through a process known as ring expansion . This involves insertion, nucleophilic and electrophilic ring opening, and subsequent cyclization . In the presence of Lewis acids, the electronic effect significantly impacts the regioselectivity in ring-opening reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the preparation of sulfur-containing compounds . It undergoes ring expansions to generate various four-, five-, six-, and seven-membered heterocyclic products . The compound also participates in reactions with oxygen and nitrogen nucleophiles, leading to the formation of thietane-containing 5-methoxy- and 5-(morpholin-4-yl)-1H-pyrazoles .

Pharmacokinetics

Its molecular weight of 10859 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the formation of various sulfur-containing heterocyclic compounds . These include diverse thiols, thioethers, and ring-expansion products . The compound also undergoes reactions with symmetrically substituted C-bromo/nitropyrazoles to afford 4-bromo (nitro)- and 3,5-dibromo-4-bromo (nitro)-1-(thietan-3-yl)-1H-pyrazoles .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of bases and the nature of the solvent . For instance, in an aqueous medium, thiirane-thietane rearrangement occurs . In contrast, in aprotic solvents like acetonitrile, different products are formed .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)thiirane plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with nucleophiles, where this compound undergoes nucleophilic ring-opening reactions. This interaction is often controlled by steric hindrance and electronic effects, leading to the formation of various heterocyclic compounds . Additionally, this compound can react with ammonium isothiocyanate to yield a mixture of 3-thietanyl isothiocyanate and 3-hydroxythietane .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in detoxification processes, potentially leading to alterations in cellular metabolism. Furthermore, this compound’s interaction with cellular proteins can affect cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially affecting the overall impact of the compound on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also be affected by factors such as enzyme expression levels and the presence of other substrates or inhibitors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .

Properties

IUPAC Name

2-(chloromethyl)thiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25839-46-7
Record name Thiirane, 2-(chloromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25839-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701031297
Record name Epithiochlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3221-15-6
Record name (Chloromethyl)thiirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3221-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epithiochlorohydrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)thiirane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epithiochlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)thiirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPITHIOCHLOROHYDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N825YLR9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)thiirane
Reactant of Route 2
2-(Chloromethyl)thiirane
Reactant of Route 3
2-(Chloromethyl)thiirane
Reactant of Route 4
2-(Chloromethyl)thiirane
Reactant of Route 5
2-(Chloromethyl)thiirane
Reactant of Route 6
2-(Chloromethyl)thiirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.